molecular formula C19H19N5O2S3 B11429584 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11429584
M. Wt: 445.6 g/mol
InChI Key: LRYLWCVRYVGYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a thieno[3,2-d]pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thieno[3,2-d]pyrimidine intermediates, followed by their coupling through a thioether linkage.

    Preparation of Thiadiazole Intermediate: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Preparation of Thieno[3,2-d]pyrimidine Intermediate: This intermediate is typically synthesized through the condensation of a thiophene derivative with a guanidine derivative.

    Coupling Reaction: The final step involves the coupling of the thiadiazole and thieno[3,2-d]pyrimidine intermediates using a suitable thioether-forming reagent, such as a thiol or disulfide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thieno[3,2-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to its combination of a thiadiazole ring and a thieno[3,2-d]pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N5O2S3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[[6-methyl-3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N5O2S3/c1-10-4-6-13(7-5-10)24-17(26)16-14(8-11(2)28-16)20-19(24)27-9-15(25)21-18-23-22-12(3)29-18/h4-7,11H,8-9H2,1-3H3,(H,21,23,25)

InChI Key

LRYLWCVRYVGYMY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.